Hexacosyltrichlorosilane

Monolayer thickness Ellipsometry Chain-length scaling

Hexacosyltrichlorosilane (CAS 60085-14-5; C26H53Cl3Si; MW 500.15) is an ultra-long-chain alkyltrichlorosilane featuring a 26-carbon linear alkyl group bonded to a trichlorosilane head group. It belongs to the n-alkyltrichlorosilane homologous series (CH3(CH2)n-1SiCl3) and is primarily utilised as a precursor for forming hydrophobic self-assembled monolayers (SAMs) on hydroxylated substrates such as silicon dioxide, glass, and metal oxides.

Molecular Formula C26H53Cl3Si
Molecular Weight 500.1 g/mol
Cat. No. B12070117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacosyltrichlorosilane
Molecular FormulaC26H53Cl3Si
Molecular Weight500.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3
InChIKeyNUVSGCVTOPHOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexacosyltrichlorosilane (C26) for Scientific Procurement: Core Identity and Class Positioning Among Long-Chain Alkyltrichlorosilanes


Hexacosyltrichlorosilane (CAS 60085-14-5; C26H53Cl3Si; MW 500.15) is an ultra-long-chain alkyltrichlorosilane featuring a 26-carbon linear alkyl group bonded to a trichlorosilane head group . It belongs to the n-alkyltrichlorosilane homologous series (CH3(CH2)n-1SiCl3) and is primarily utilised as a precursor for forming hydrophobic self-assembled monolayers (SAMs) on hydroxylated substrates such as silicon dioxide, glass, and metal oxides [1]. Commercially, it is supplied by Gelest, Inc. as product code SIH5917.0 (technical grade, 95%) at a catalog price of $94.00 per 25 g . The compound occupies a distinct niche between the extensively studied octadecyltrichlorosilane (OTS, C18) and the less common triacontyltrichlorosilane (C30), offering a chain length that is infrequently represented in published SAM studies but is of interest where maximised monolayer thickness and minimised chain-length-dependent defect density are critical [2].

Why Hexacosyltrichlorosilane Cannot Be Casually Replaced by OTS (C18) or Docosyltrichlorosilane (C22): The Chain-Length Performance Cliff


Within the n-alkyltrichlorosilane series, surface and interfacial properties do not scale linearly with carbon number, making simple substitution of one chain length for another a source of significant performance deviation. The double-layer capacitance at the monolayer–electrolyte interface decreases systematically with increasing chain length (C8 → C12 → C18), and this trend is projected to continue for C26, yielding a thicker, more insulating barrier than C18 or C22 [1]. SAM growth kinetics exhibit a non-monotonic dependence on chain length: the growth time constant generally decreases with carbon number up to C20, but then reverses for C24 and C30, indicating that ultra-long chains (including C26) undergo fundamentally different self-assembly dynamics that affect film quality and reproducibility [2]. Furthermore, while water contact angles saturate at approximately 103° (advancing) for all chains longer than C6, the monolayer thickness—which governs dielectric barrier height, electrochemical passivation efficiency, and tribological response—continues to increase with chain length, and ellipsometric measurements confirm that thickness scales with approximately 0.75 times the extended all-trans chain length [3]. These chain-length-dependent divergences in electrical, kinetic, and structural properties mean that substituting C26 with a shorter commercial analog such as OTS will alter monolayer thickness by approximately 30–40%, with consequent shifts in capacitance, electron transfer blocking, and nanomechanical response.

Hexacosyltrichlorosilane Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Monolayer Thickness Scaling: C26 Positions Between C24 and C30, Offering a ~20% Thickness Advantage Over C22

Hexacosyltrichlorosilane (C26) derives an ellipsometric monolayer thickness intermediate between the experimentally characterised C24 (tetracosyltrichlorosilane) and C30 (triacontyltrichlorosilane). Fadeev and McCarthy demonstrated that for amine-catalysed liquid-phase deposition, the ellipsometric thickness of alkyltrichlorosilane layers is consistently approximately 0.75 times the length of the fully extended all-trans alkyl chain and increases gradually with chain length [1]. Desbief et al. subsequently characterised the SAM growth of C16, C18, C20, C24, and C30 chains by AFM and ellipsometry, confirming progressive thickness increase; C26 is interpolated to yield a monolayer approximately 2.8–3.2 nm thick, representing a ~20% increase over docosyltrichlorosilane (C22, ~2.3–2.5 nm) and a ~30–40% increase over the widely used octadecyltrichlorosilane (OTS, C18, ~2.0–2.2 nm) [2]. This thickness increment directly affects dielectric barrier properties and electrochemical passivation density.

Monolayer thickness Ellipsometry Chain-length scaling SAM

Double-Layer Capacitance Decrease with Chain Length: C26 Projected to Provide Superior Electrochemical Blocking Over C18

Kulkarni and Vijayamohanan quantitatively compared the interfacial electrochemical behaviour of octyltrichlorosilane (C8), dodecyltrichlorosilane (C12), and octadecyltrichlorosilane (C18) SAMs on Si(100) using cyclic voltammetry and impedance spectroscopy [1]. They demonstrated that the double-layer capacitance decreases systematically with increasing alkyl chain length, corresponding to a smooth displacement of the plane of closest approach for electrolyte ions away from the electrode surface. Although C26 was not directly measured, the monotonic capacitance–chain-length trend established for C8, C12, and C18 supports the extrapolation that hexacosyltrichlorosilane would yield a lower double-layer capacitance than any of the shorter commercially prevalent analogs (C16, C18, C22). Additionally, these authors reported a four-order-of-magnitude decrease in the apparent rate constant of ferrocene oxidation for C18 versus bare silicon, indicating that increasing chain length beyond C18 would further suppress electron transfer kinetics [1].

Double-layer capacitance Chain length Electrochemical passivation Impedance

SAM Growth Kinetics Anomaly: Ultra-Long Chains (C24, C30, and by Extension C26) Exhibit Distinct Growth Dynamics Versus C16–C20

Desbief et al. (2011) conducted a systematic AFM and ellipsometry study of SAM growth on SiO2 for C16, C18, C20, C24, and C30 alkyltrichlorosilanes under controlled temperature (11 °C and 20 °C) and relative humidity (18% and 45% RH) [1]. A key finding was that the growth time constant generally decreases with increasing carbon number for C16 through C20, but this trend reverses for C24 (at 11 °C, 18% RH) and C30, where slower growth kinetics were observed. The authors interpreted this in terms of a diffusion-limited aggregation model where steric hindrance from longer alkyl chains impedes molecular diffusion to the growing island edges. Hexacosyltrichlorosilane (C26), positioned between the anomalous C24 and C30, is predicted to share this altered growth behaviour, meaning that its deposition protocols may require different temperature, humidity, and time parameters compared to the well-characterised C18 OTS system. This constitutes a critical processing differentiator: while C26 may ultimately yield a thicker, more insulating monolayer, achieving reproducible film quality demands awareness that its growth dynamics depart from the 'textbook' behaviour of shorter-chain analogs [1].

SAM growth kinetics Chain length anomaly AFM Diffusion-limited aggregation

Thermal Stability of Alkylsiloxane SAMs: Chain-Length-Independent Decomposition Onset at ~740 K Supports C26 Use in High-Temperature Environments

Kluth et al. (1997) investigated the thermal behaviour of alkyltrichlorosilane-based SAMs (n = 4, 8, and 18) on oxidised Si(100) under ultrahigh vacuum using high-resolution electron energy loss spectroscopy (HREELS) and contact angle analysis [1]. They demonstrated that monolayer stability is independent of alkyl chain length: all SAMs remained stable up to approximately 740 K, above which C–C bond cleavage initiates hydrocarbon fragment desorption, while the siloxane head groups persist on the surface until approximately 1100 K. This chain-length-independent thermal stability ceiling implies that hexacosyltrichlorosilane (C26) SAMs will exhibit the same ~740 K stability threshold as shorter-chain analogs (C4, C8, C18). However, because the C26 monolayer is thicker, the residual siloxane anchor layer following hydrocarbon desorption above 740 K will be comparatively more robust, and the total thermal budget required to fully decompose the organic portion is inherently greater due to the larger mass of hydrocarbon to desorb. Additionally, Vuillaume and Rondelez independently demonstrated thermal stability of alkyltrichlorosilane MIS devices up to 450 °C (723 K), corroborating this thermal ceiling [2].

Thermal stability HREELS SAM decomposition Ultrahigh vacuum

Water Contact Angle Saturation: C26 Matches the Hydrophobicity Plateau of All ≥C6 Chains but Offers Greater Monolayer Robustness

Fadeev and McCarthy (2000) established that for alkyltrichlorosilane layers covalently attached to silicon, advancing water contact angles (θA) increase with chain length and then saturate at approximately 103° (with receding angles θR ≈ 90°) for chains of C6 and longer [1]. This saturation indicates that all alkyltrichlorosilanes with ≥6 carbons expose a similarly disordered array of methyl and methylene groups to the probe fluid, yielding near-identical macroscopic wettability. Consequently, hexacosyltrichlorosilane (C26) does not provide a higher static water contact angle than octadecyltrichlorosilane (C18) or docosyltrichlorosilane (C22). However, the thicker monolayer of C26 contributes to lower contact angle hysteresis, reduced penetration of water molecules to the underlying oxide, and greater resistance to hydrolytic degradation over extended immersion, as demonstrated by the consistently higher dynamic contact angles observed for vapour-phase-deposited, thicker polymeric alkylsiloxane layers compared to liquid-phase monolayers in the same study [1].

Water contact angle Hydrophobicity plateau Wettability Chain-length saturation

Product Form and Purity Considerations: Hexacosyltrichlorosilane Is Supplied as a Technical-Grade 'Blend' at 95% Purity, Raising Questions of Chain-Length Homogeneity

The primary commercial source for hexacosyltrichlorosilane, Gelest SIH5917.0, is listed as 'HEXACOSYLTRICHLOROSILANE, tech-95' with a purity of 95% and a catalog price of $94.00 per 25 g . Notably, ChemicalBook also designates the product as 'hexacosatrichlorosilane, blend,' potentially indicating that the material may contain a distribution of chain lengths rather than a single pure C26 compound . In contrast, octadecyltrichlorosilane (OTS, C18) is routinely available at ≥97% purity from multiple suppliers (e.g., Gelest SIH5920.0 at 92% or TCI at >97% GC) at prices of $120–195 per 25 g, while docosyltrichlorosilane (C22) is available as a pure compound rather than a blend [1]. The 'blend' nomenclature and 95% technical-grade specification for C26 are procurement-relevant differentiators: users requiring a monodisperse C26 monolayer may need to request additional analytical characterisation (GC, NMR, or MALDI-TOF verification of chain-length distribution) from the vendor, or consider custom synthesis of high-purity (>97%) material, which would increase both cost and lead time relative to off-the-shelf OTS.

Purity Technical grade Procurement specification Product form

Hexacosyltrichlorosilane Application Scenarios: Where the C26 Chain Length Delivers Verifiable Advantage


Ultra-Thin High-Breakdown Gate Dielectrics in Molecular and Organic Electronics

Hexacosyltrichlorosilane SAMs offer a thicker (2.8–3.2 nm) insulating monolayer compared to the widely used OTS C18 (2.0–2.2 nm), while remaining within the sub-5-nm thickness regime required for low-voltage organic thin-film transistors and molecular junctions [1]. The systematically lower double-layer capacitance and four-order-of-magnitude suppression of electron transfer kinetics demonstrated for longer-chain alkyltrichlorosilanes [2] support the selection of C26 when maximising the dielectric barrier within a single-molecule-thick insulator is the primary design criterion. Vuillaume and Rondelez demonstrated that alkyltrichlorosilane monolayers can achieve leakage current densities as low as 10^-8 A/cm² at 6 MV/cm and dielectric breakdown fields of 12 MV/cm for chains up to C18 [3]; the increased thickness of C26 is predicted to further reduce leakage and elevate the effective breakdown voltage, making it a candidate for next-generation molecular-scale dielectric layers.

Electrochemical Passivation and Anti-Corrosion Coatings on Silicon and Metal Oxide Electrodes

For silicon-based electrochemical sensors, bioelectrodes, and corrosion-prone metal oxide surfaces, the chain-length-dependent reduction in double-layer capacitance and Faradaic current suppression reported by Kulkarni and Vijayamohanan (C8 → C12 → C18) [1] extrapolates favourably to C26. The thicker monolayer provides a greater physical separation between electrolyte ions and the electrode surface, reducing the plane-of-closest-approach capacitance. The ~740 K thermal stability ceiling [2] further supports the use of C26 SAMs in elevated-temperature electrochemical environments where shorter-chain SAMs may suffer accelerated hydrolytic penetration. This makes C26 a candidate for passivating coatings in MEMS devices, implantable electrodes, and harsh-environment sensors where long-term electrochemical inertness is paramount.

Hydrophobic Surface Functionalisation Requiring Extended Hydrolytic Durability

While the static water contact angle of C26 SAMs (~103° advancing) is indistinguishable from that of any ≥C6 alkyltrichlorosilane [1], the increased monolayer thickness reduces the permeation rate of water molecules to the underlying oxide interface, thereby extending the functional lifetime of the hydrophobic coating under aqueous immersion or high-humidity conditions. This is relevant for microfluidic device surfaces, anti-biofouling coatings on medical implants, and self-cleaning optical surfaces where hydrolytic degradation of the siloxane anchor points—rather than initial wettability—is the failure mode. The vapour-phase deposition approach described by Fadeev and McCarthy [1] may be combined with C26 to further enhance the polymeric cross-linking density and durability of the coating.

Nanotribological Coatings in MEMS and NEMS Devices

The coefficient of friction of alkylsilane SAMs on silicon correlates inversely with alkyl chain length, with critical chain length effects observed around C6 for alkyltrichlorosilanes [1]. The surface and frictional properties study by Cordova-Huaman et al. on mixed C6/C18, C12/C18, C16/C18, and C12/C22 monolayers demonstrated that monolayer thickness and surface energy are the dominant factors governing tribological response at micro-newton loads [2]. Extending the chain length to C26 is anticipated to further reduce the friction coefficient relative to C18 and C22 by increasing the liquid-like character of the outermost monolayer region and more effectively screening the underlying oxide from the tribological probe. This positions C26 as a candidate lubricious coating for silicon MEMS contacting surfaces where stiction and wear must be minimised without liquid lubricants.

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